![molecular formula C19H16FN5O B2778248 5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895094-39-0](/img/structure/B2778248.png)
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and 1,2,4-oxadiazole rings, as well as the fluorine and methyl substituents on the phenyl rings. These functional groups could potentially influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially influencing its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Delayed Luminescence and OLED Applications
Compounds with 1,3,4-oxadiazole cores, such as 2-methyl-5-phenyl-1,3,4-oxadiazoles, have been studied for their unique optical properties, including blue-shifted fluorescence and thermally activated delayed fluorescence (TADF). These features are leveraged in the design of organic light-emitting diodes (OLEDs), yielding high external quantum efficiency (EQE) values, indicative of their potential in advanced display and lighting technologies (Cooper et al., 2022).
Antimicrobial Activity
Isoxazole clubbed 1,3,4-oxadiazole derivatives have shown promising antimicrobial and antitubercular activities, highlighting their potential in addressing drug-resistant bacterial infections. The antimicrobial properties of these compounds were further supported by molecular docking studies, providing insights into their mechanism of action (Shingare et al., 2018).
Liquid Crystalline Properties
Certain bent-shaped 1,3,4-oxadiazole-based compounds exhibit unique liquid crystalline properties, such as enantiotropic nematic and smectic A phases. These findings suggest potential applications in liquid crystal displays (LCDs) and other optical devices, where the control of light is essential (Zhu et al., 2009).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been investigated for their antifungal properties, particularly against Candida species. Some of these compounds not only exhibit potent antifungal activity but also induce apoptotic effects on Candida cells, offering a dual mechanism of action for treating fungal infections (Çavușoğlu et al., 2018).
Anticancer Agents
The synthesis of novel 5-(2-hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione derivatives has revealed compounds with high anticancer activity across a broad spectrum of cancer cell lines. These findings underscore the potential of 1,3,4-oxadiazole derivatives as promising leads for the development of new anticancer therapies (Aboraia et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O/c1-11-4-7-14(8-5-11)18-21-19(26-23-18)17-13(3)25(24-22-17)15-9-6-12(2)16(20)10-15/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUMQBAOIQTRLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

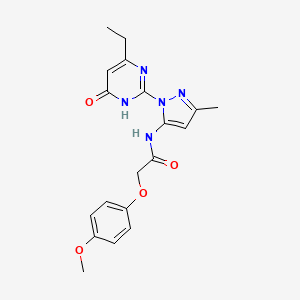
![(2-Methylpyrazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2778166.png)
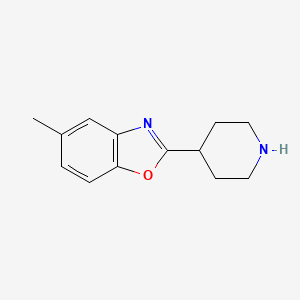
![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)
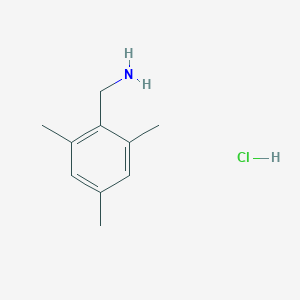
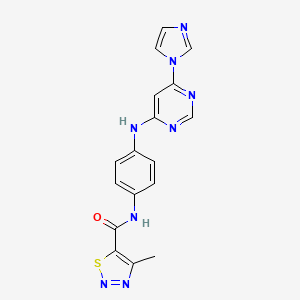

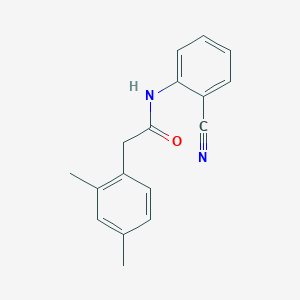
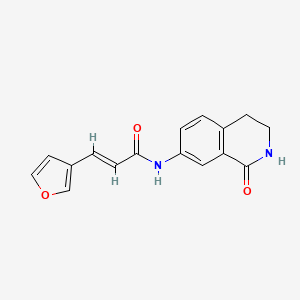
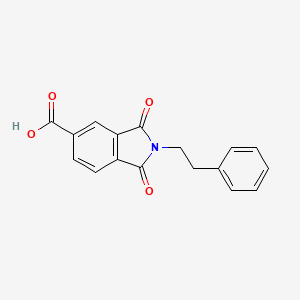
![Tert-butyl 2-[(5-chloropyrazin-2-yl)methyl]-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B2778185.png)
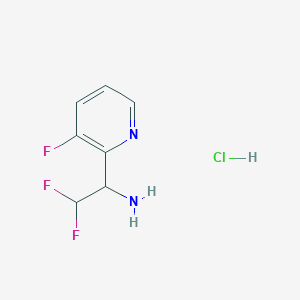

![1-{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}-2-heptyn-1-ol](/img/structure/B2778188.png)